molecular formula C13H9BrClNO2 B13679116 N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide

N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide

Katalognummer: B13679116
Molekulargewicht: 326.57 g/mol
InChI-Schlüssel: FOIKPEOZUGIBSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide is a chemical compound with the molecular formula C13H9BrClNO2 and a molecular weight of 326.57 g/mol . This compound is characterized by the presence of a formamide group attached to a phenyl ring substituted with bromine and chlorine atoms, as well as a phenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide typically involves the reaction of 2-bromophenol with 5-chloro-2-nitroaniline, followed by reduction and formylation steps . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step. The formylation step can be achieved using formic acid or formic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

    Reduction: N-[2-(2-Bromophenoxy)-5-chlorophenyl]amine.

    Oxidation: Quinone derivatives of the phenoxy group.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide is used in several scientific research fields, including:

Wirkmechanismus

The mechanism of action of N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the bromine and chlorine atoms may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(2-Chlorophenoxy)-5-bromophenyl]formamide
  • N-[2-(2-Fluorophenoxy)-5-chlorophenyl]formamide
  • N-[2-(2-Iodophenoxy)-5-chlorophenyl]formamide

Uniqueness

N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide is unique due to the specific combination of bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both halogens can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and development .

Eigenschaften

Molekularformel

C13H9BrClNO2

Molekulargewicht

326.57 g/mol

IUPAC-Name

N-[2-(2-bromophenoxy)-5-chlorophenyl]formamide

InChI

InChI=1S/C13H9BrClNO2/c14-10-3-1-2-4-12(10)18-13-6-5-9(15)7-11(13)16-8-17/h1-8H,(H,16,17)

InChI-Schlüssel

FOIKPEOZUGIBSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)NC=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.